2-(5-Bromo-2-(diethylamino)phenyl)ethanol
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Overview
Description
2-(5-Bromo-2-(diethylamino)phenyl)ethanol is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromine atom, a diethylamino group, and an ethanol moiety attached to a phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-(diethylamino)ethanol, are used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Mode of Action
Based on its structural similarity to 2-(diethylamino)ethanol, it may interact with its targets to form quaternary ammonium salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(diethylamino)phenyl)ethanol typically involves the bromination of 2-(diethylamino)phenyl)ethanol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(diethylamino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-2-(diethylamino)phenyl)acetaldehyde or 2-(5-Bromo-2-(diethylamino)phenyl)acetone.
Reduction: Formation of 2-(diethylamino)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-(diethylamino)phenyl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-(diethylamino)phenyl)ethanol
- 2-(5-Fluoro-2-(diethylamino)phenyl)ethanol
- 2-(5-Iodo-2-(diethylamino)phenyl)ethanol
Uniqueness
2-(5-Bromo-2-(diethylamino)phenyl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
2-[5-bromo-2-(diethylamino)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRIVWMFUKBKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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